N-(3-methylbenzyl)-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide
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Overview
Description
N-[(3-METHYLPHENYL)METHYL]-1-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a 3-methylphenyl group, a propan-2-yl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHYLPHENYL)METHYL]-1-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of solvents such as toluene or ethyl acetate, and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHYLPHENYL)METHYL]-1-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[(3-METHYLPHENYL)METHYL]-1-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-METHYLPHENYL)METHYL]-1-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(3-METHYLPHENYL)METHYL]-1-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE include other imidazole derivatives and compounds containing oxadiazole rings. Some examples are:
- Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone
- Various N-(pyridin-2-yl)amides
Uniqueness
The uniqueness of N-[(3-METHYLPHENYL)METHYL]-1-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C22H22N6O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C22H22N6O2/c1-14(2)20-26-22(30-27-20)17-7-8-23-19(10-17)28-12-18(25-13-28)21(29)24-11-16-6-4-5-15(3)9-16/h4-10,12-14H,11H2,1-3H3,(H,24,29) |
InChI Key |
HBVYUDVTOCRKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CN(C=N2)C3=NC=CC(=C3)C4=NC(=NO4)C(C)C |
Origin of Product |
United States |
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